molecular formula C15H15NO2 B8517793 Benzamide, 2-(hydroxyphenylmethyl)-N-methyl- CAS No. 15496-40-9

Benzamide, 2-(hydroxyphenylmethyl)-N-methyl-

Cat. No. B8517793
CAS RN: 15496-40-9
M. Wt: 241.28 g/mol
InChI Key: YGIVKSWGPPNNFD-UHFFFAOYSA-N
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Patent
US04175191

Procedure details

A mixture of 76.5 g. of α-hydroxy-N-methyl-α-phenyl-o-toluamide and (0.314 mole) 150 ml. o-dichlorobenzene is heated at reflux for 18 hours. The mixture is cooled and filtered and the resulting solid triturated with cold ether to give 3-phenyl phthalide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:3]1[C:4]([C:9](NC)=[O:10])=[CH:5][CH:6]=[CH:7][CH:8]=1>ClC1C=CC=CC=1Cl>[C:13]1([CH:2]2[C:3]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[C:9](=[O:10])[O:1]2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C=1C(=CC=CC1)C(=O)NC)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 76.5 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the resulting solid triturated with cold ether

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1OC(=O)C2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.